molecular formula C15H14O5S B12792856 4-(((4-Methoxyphenyl)sulfonyl)methyl)benzoic acid CAS No. 110046-37-2

4-(((4-Methoxyphenyl)sulfonyl)methyl)benzoic acid

Cat. No.: B12792856
CAS No.: 110046-37-2
M. Wt: 306.3 g/mol
InChI Key: HKNUEQMMFNDGOF-UHFFFAOYSA-N
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Description

4-(((4-Methoxyphenyl)sulfonyl)methyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxyphenylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Methoxyphenyl)sulfonyl)methyl)benzoic acid typically involves a multi-step process. One common method includes the sulfonylation of 4-methoxybenzyl chloride with benzoic acid derivatives under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(((4-Methoxyphenyl)sulfonyl)methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-(((4-formylphenyl)sulfonyl)methyl)benzoic acid, while reduction of the sulfonyl group may produce 4-(((4-methoxyphenyl)thio)methyl)benzoic acid .

Scientific Research Applications

4-(((4-Methoxyphenyl)sulfonyl)methyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(((4-Methoxyphenyl)sulfonyl)methyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxy group may also participate in hydrophobic interactions, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((4-Methoxyphenyl)sulfonyl)methyl)benzoic acid is unique due to the presence of both a methoxy group and a sulfonylmethyl group, which confer distinct chemical and physical properties. These functional groups allow for a wide range of chemical reactions and interactions, making the compound versatile for various applications .

Properties

CAS No.

110046-37-2

Molecular Formula

C15H14O5S

Molecular Weight

306.3 g/mol

IUPAC Name

4-[(4-methoxyphenyl)sulfonylmethyl]benzoic acid

InChI

InChI=1S/C15H14O5S/c1-20-13-6-8-14(9-7-13)21(18,19)10-11-2-4-12(5-3-11)15(16)17/h2-9H,10H2,1H3,(H,16,17)

InChI Key

HKNUEQMMFNDGOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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